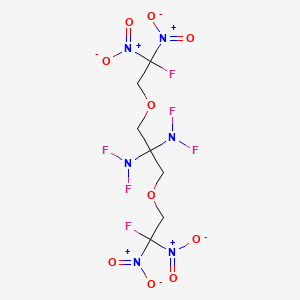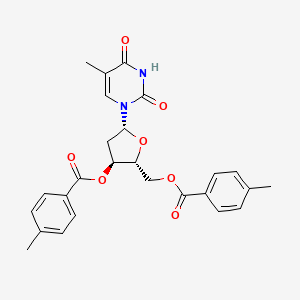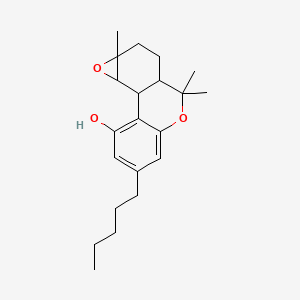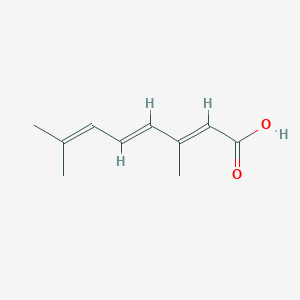
Dichlorprop-potassium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorprop-potassium is a synthetic herbicide used primarily for post-emergence control of annual and perennial broad-leaved weeds. It is a selective, systemic herbicide that is absorbed through the leaves and translocates to the roots, causing stem and leaf malformations leading to the death of the plant . The compound is part of the aryloxyalkanoic acid herbicide group and is known for its effectiveness in controlling weeds in cereals, non-crop situations, and industrial sites .
准备方法
Synthetic Routes and Reaction Conditions
Dichlorprop-potassium is synthesized through the reaction of 2,4-dichlorophenol with chloroacetic acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve heating the mixture to facilitate the formation of the potassium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the final product to ensure high purity and effectiveness. The compound is then formulated into various herbicidal products for agricultural and industrial use .
化学反应分析
Types of Reactions
Dichlorprop-potassium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into less active forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce various substituted phenoxypropionic acids .
科学研究应用
Dichlorprop-potassium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of herbicide action and environmental fate.
Biology: Investigated for its effects on plant physiology and its potential use in weed management.
Medicine: Studied for its potential toxicological effects and safety in humans and animals.
Industry: Utilized in the formulation of herbicidal products for agricultural and industrial weed control
作用机制
Dichlorprop-potassium acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal cell growth and division, leading to uncontrolled growth and eventual death of the plant. The compound targets the plant’s vascular tissue, causing malformations in the stem and leaves .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mode of action.
Mecoprop: A related compound used for similar applications in weed control.
Dicamba: A herbicide with a different chemical structure but similar herbicidal properties.
Uniqueness
Dichlorprop-potassium is unique in its specific effectiveness against certain broad-leaved weeds and its systemic action, which allows it to be absorbed and translocated within the plant. Its potassium salt form enhances its solubility and effectiveness compared to other similar compounds .
属性
CAS 编号 |
5746-17-8 |
|---|---|
分子式 |
C9H7Cl2KO3 |
分子量 |
273.15 g/mol |
IUPAC 名称 |
potassium;2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H8Cl2O3.K/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
InChI 键 |
SIVJKMBJGCUUNS-UHFFFAOYSA-M |
规范 SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |
相关CAS编号 |
120-36-5 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


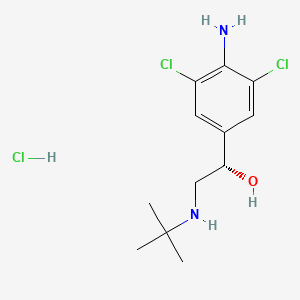
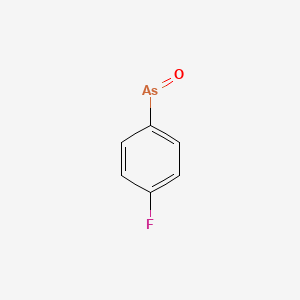
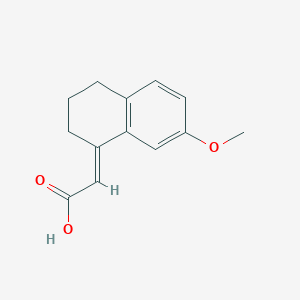
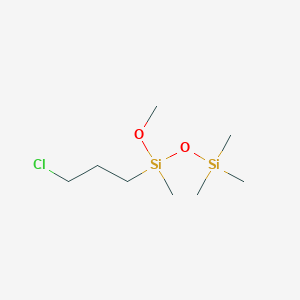
![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)

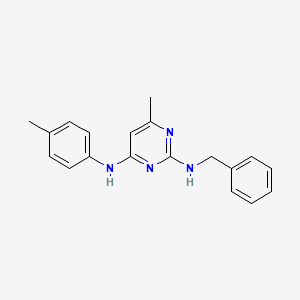
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)
